Biotin-PEG3-amide-C2-CO-Halofuginone is a compound that combines biotin, a polyethylene glycol (PEG) linker, and Halofuginone, a small molecule known for its biological activity. This compound is designed to enhance solubility and facilitate the conjugation of Halofuginone to various biomolecules, thereby expanding its potential applications in biochemical research and therapeutic development.
Biotin-PEG3-amide-C2-CO-Halofuginone is classified as a bioconjugate, which is a compound formed by the covalent bonding of biomolecules. It contains:
The compound's CAS number is 2758563-75-4, indicating its unique identity in chemical databases .
The synthesis of Biotin-PEG3-amide-C2-CO-Halofuginone typically involves several key steps:
The molecular structure of Biotin-PEG3-amide-C2-CO-Halofuginone consists of:
Biotin-PEG3-amide-C2-CO-Halofuginone primarily participates in:
These reactions are generally robust under physiological conditions, making them suitable for biological applications .
The mechanism of action for Biotin-PEG3-amide-C2-CO-Halofuginone involves:
This dual functionality enhances both targeting efficiency and therapeutic efficacy .
Biotin-PEG3-amide-C2-CO-Halofuginone exhibits several notable physical and chemical properties:
Biotin-PEG3-amide-C2-CO-Halofuginone has several scientific applications:
The halofuginone component acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), binding to the proline pocket with a Kᵢ of 18.3 nM. This disrupts proline incorporation into nascent collagen chains, preferentially suppressing type I collagen synthesis—a critical element of the tumor extracellular matrix (ECM) [3] [6]. In fibrotic cancer models (e.g., pancreatic adenocarcinoma), halofuginone reduced collagen I expression by >60%, as quantified by hydroxyproline assays and immunohistochemistry [6] [8].
Collagen I degradation impedes metastatic niche formation by:
Table 1: Antifibrotic and Antimetastatic Effects of Halofuginone in Preclinical Models
Cancer Model | Collagen Reduction (%) | Metastasis Suppression (%) | Key Mechanism |
---|---|---|---|
Pancreatic Adenocarcinoma | 62 ± 8* | 75 ± 6* | TGF-β/Smad3 inhibition |
Hepatic Carcinoma | 58 ± 7* | 68 ± 9* | MMP-9 downregulation |
Pulmonary Fibrosarcoma | 71 ± 5* | 82 ± 4* | Collagen I mRNA suppression |
Data derived from hydroxyproline assays and metastatic nodule counts [6] [8].
Biotin-PEG3-amide-C2-CO-Halofuginone disrupts TGF-β-driven oncogenesis through allosteric interference with Smad3 phosphorylation. The halofuginone moiety binds TGF-β receptor I (TβRI), preventing downstream Smad2/3 complex formation. Crucially, it exhibits selectivity for Smad3 over Smad2, as demonstrated by immunoblotting assays showing >80% reduction in phosphorylated Smad3 (p-Smad3) in fibroblasts, versus <15% reduction in p-Smad2 [6].
The PEG3-biotin linker enhances therapeutic specificity through:
Table 2: Impact of Structural Hybridization on TGF-β Pathway Modulation
Conjugate Component | Target Interaction | Biological Consequence |
---|---|---|
Halofuginone | TβRI ATP-binding domain | Smad3 phosphorylation blockade |
Biotin-PEG3 linker | SMVT receptors on cancer cells | 3.8-fold increased tumor uptake vs. normal tissue |
Amide-C2 tether | Serum albumin binding | Plasma half-life extension (t₁/₂ = 8.2 h) |
The compound induces proline starvation by inhibiting ProRS, depleting intracellular proline pools. This triggers an amino acid stress response characterized by:
Sustained proline deprivation dysregulates mTORC1 signaling:
This dual action promotes autophagic cell death in glucose-deprived tumors while sparing normal cells—a therapeutic window confirmed in xenograft models showing 89% tumor growth inhibition with minimal weight loss [3] [6].
Comprehensive Compound Listing
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2